molecular formula C16H27N3O3S B6626529 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide

2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide

Cat. No.: B6626529
M. Wt: 341.5 g/mol
InChI Key: YZHDRVWNBYZLTQ-UHFFFAOYSA-N
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Description

2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.

Properties

IUPAC Name

2-[4-[2-(2-methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-14(2)13-22-12-11-18-7-9-19(10-8-18)15-5-3-4-6-16(15)23(17,20)21/h3-6,14H,7-13H2,1-2H3,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHDRVWNBYZLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCN1CCN(CC1)C2=CC=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles. By blocking these receptors, the compound can exert its therapeutic effects, such as reducing blood pressure and alleviating symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide is unique due to its specific chemical structure, which allows it to interact with alpha1-adrenergic receptors with high affinity. This makes it a promising candidate for further research and development in the field of medicinal chemistry .

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